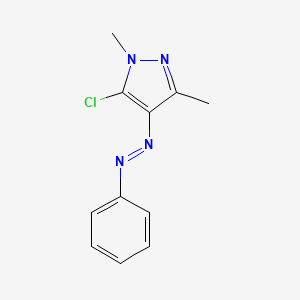

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole

Vue d'ensemble

Description

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, two methyl groups, and a phenyldiazene moiety attached to the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the phenyldiazene moiety: This step involves the diazotization of aniline derivatives followed by coupling with the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole has shown promise in several medicinal chemistry applications:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. A study highlighted that compounds similar to this pyrazole demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

Another significant application is its anti-inflammatory potential. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases. This aspect positions the compound as a potential therapeutic agent in treating chronic inflammatory conditions .

Agricultural Applications

In agriculture, this compound can be explored for its efficacy as a pesticide or herbicide:

Pesticidal Activity

Studies have shown that pyrazole-based compounds can effectively control pest populations by disrupting their reproductive systems or acting as neurotoxins. The specific structure of this compound allows it to target certain pest species while being less harmful to beneficial insects .

Herbicidal Potential

The compound's ability to inhibit specific enzymes involved in plant growth suggests its potential use as a herbicide. Field trials are necessary to evaluate its effectiveness against common agricultural weeds without adversely affecting crop yields .

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications in material science:

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to improve resistance to degradation under UV exposure, making it suitable for outdoor applications .

Nanotechnology

Recent advancements have explored the use of this pyrazole derivative in the synthesis of nanoparticles with specific optical properties. These nanoparticles can be used in applications ranging from drug delivery systems to advanced imaging techniques in biomedical research .

Case Studies

Mécanisme D'action

The mechanism of action of 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenyldiazene moiety can interact with biological macromolecules, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole: Lacks the chloro group.

5-chloro-1,3-dimethyl-4-(2-methyldiaz-1-enyl)-1H-pyrazole: Contains a methyl group instead of a phenyl group.

Uniqueness

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole is unique due to the presence of both the chloro group and the phenyldiazene moiety, which can impart distinct chemical and biological properties compared to its analogs.

Activité Biologique

5-Chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole (CAS No. 78431-21-7) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula: C11H11ClN4

Molecular Weight: 234.68 g/mol

Melting Point: 44 °C

Boiling Point: 382.9 ± 42.0 °C

Density: 1.26 ± 0.1 g/cm³

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and diazenyl groups enhances the compound's reactivity and potential for biological interaction.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli has been documented.

- Anticancer Potential: Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: The compound has demonstrated the ability to reduce inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against S. aureus at 32 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this pyrazole derivative resulted in a significant decrease in cell viability (IC50 = 25 µM). Mechanistic studies indicated that the compound induced apoptosis via the activation of caspase pathways.

Research Findings

Recent research has focused on synthesizing novel analogs of this compound to enhance its biological activity. For example, modifications to the diazenyl group have led to increased potency against specific cancer cell lines while maintaining low toxicity to normal cells.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 5-chloro-1,3-dimethylpyrazole with appropriate diazenyl precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Propriétés

IUPAC Name |

(5-chloro-1,3-dimethylpyrazol-4-yl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-8-10(11(12)16(2)15-8)14-13-9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHYNADMYWBVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N=NC2=CC=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380399 | |

| Record name | 5-Chloro-1,3-dimethyl-4-[(E)-phenyldiazenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78431-21-7 | |

| Record name | 5-Chloro-1,3-dimethyl-4-[(E)-phenyldiazenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.